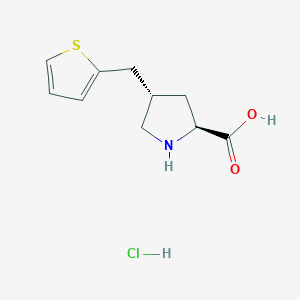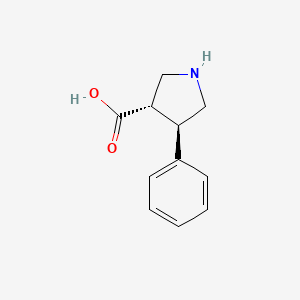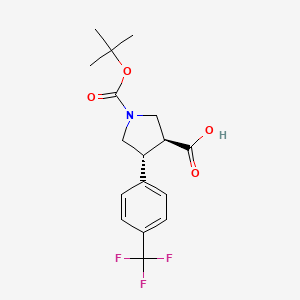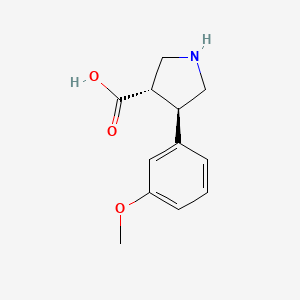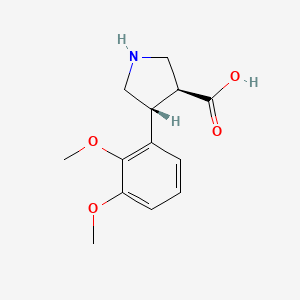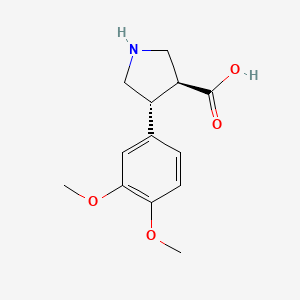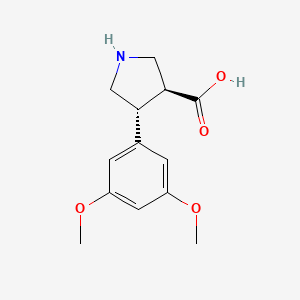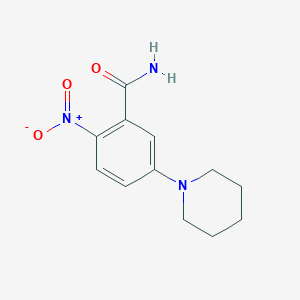
2-Nitro-5-(piperidin-1-il)benzamida
Descripción general
Descripción
2-Nitro-5-(piperidin-1-yl)benzamide, also known as N-PIPB, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Industria farmacéutica
Los derivados de piperidina están presentes en más de veinte clases de fármacos . Desempeñan un papel significativo en la industria farmacéutica .
Agentes anticancerígenos
Los derivados de piperidina se están utilizando como agentes anticancerígenos . Han mostrado resultados prometedores en el tratamiento de varios tipos de cáncer .
Agentes antivirales
Los derivados de piperidina también tienen aplicaciones como agentes antivirales . Potencialmente pueden inhibir la replicación de ciertos virus .
Agentes antimaláricos
Estos compuestos se han utilizado como agentes antimaláricos . Potencialmente pueden inhibir el crecimiento de las especies de Plasmodium, los parásitos que causan la malaria .
Agentes antimicrobianos y antifúngicos
Los derivados de piperidina han mostrado propiedades antimicrobianas y antifúngicas . Potencialmente pueden inhibir el crecimiento de ciertas bacterias y hongos .
Agentes antihipertensivos
Estos compuestos se han utilizado como agentes antihipertensivos . Potencialmente pueden bajar la presión arterial .
Agentes analgésicos y antiinflamatorios
Los derivados de piperidina se han utilizado como agentes analgésicos (para aliviar el dolor) y antiinflamatorios . Potencialmente pueden reducir el dolor y la inflamación .
Agentes antialzhéimer y antipsicóticos
Estos compuestos han mostrado potencial como agentes antialzhéimer y antipsicóticos . Potencialmente pueden ralentizar la progresión de la enfermedad de Alzheimer y controlar los síntomas de ciertos trastornos psiquiátricos .
Direcciones Futuras
Piperidine derivatives, such as 2-Nitro-5-(piperidin-1-yl)benzamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications .
Análisis Bioquímico
Biochemical Properties
2-Nitro-5-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro group’s electron-withdrawing properties, which can influence the redox state of the enzymes. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can bind to certain proteins, altering their conformation and activity. This binding is often facilitated by the piperidine ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the protein structure .
Cellular Effects
2-Nitro-5-(piperidin-1-yl)benzamide has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, 2-Nitro-5-(piperidin-1-yl)benzamide can modulate neurotransmitter release and synaptic plasticity, potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of 2-Nitro-5-(piperidin-1-yl)benzamide involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can interact with transcription factors, leading to changes in gene expression. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with specific amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitro-5-(piperidin-1-yl)benzamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 2-Nitro-5-(piperidin-1-yl)benzamide can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of 2-Nitro-5-(piperidin-1-yl)benzamide vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing inflammation and promoting cell survival. At high doses, 2-Nitro-5-(piperidin-1-yl)benzamide can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
2-Nitro-5-(piperidin-1-yl)benzamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, 2-Nitro-5-(piperidin-1-yl)benzamide can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .
Transport and Distribution
Within cells and tissues, 2-Nitro-5-(piperidin-1-yl)benzamide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, 2-Nitro-5-(piperidin-1-yl)benzamide can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Nitro-5-(piperidin-1-yl)benzamide is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, 2-Nitro-5-(piperidin-1-yl)benzamide can accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXUGZZQMDNPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377020 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421558-77-2 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


